molecular formula C19H27F3N2O2 B2910665 tert-Butyl 4-(aminomethyl)-4-[4-(trifluoromethyl)benzyl]piperidine-1-carboxylate CAS No. 1707367-68-7

tert-Butyl 4-(aminomethyl)-4-[4-(trifluoromethyl)benzyl]piperidine-1-carboxylate

Cat. No.: B2910665
CAS No.: 1707367-68-7
M. Wt: 372.432
InChI Key: IUWAHJWWMJPTOO-UHFFFAOYSA-N
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Description

tert-Butyl 4-(aminomethyl)-4-[4-(trifluoromethyl)benzyl]piperidine-1-carboxylate: is a chemical compound with a complex structure that includes a piperidine ring, an aminomethyl group, and a trifluoromethylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Suzuki-Miyaura Cross-Coupling Reaction: This method involves the coupling of a trifluoromethylbenzyl halide with a piperidine derivative that has an aminomethyl group. The reaction typically requires a palladium catalyst and a base.

  • Reductive Amination: This method involves the reductive amination of a trifluoromethylbenzyl aldehyde or ketone with an amine, followed by the protection of the amine group with tert-butyl carbamate.

Industrial Production Methods: In an industrial setting, the compound is likely produced using large-scale chemical reactors with optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are carefully controlled to achieve efficient production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of various oxidized products.

  • Reduction: Reduction reactions can be performed on the trifluoromethyl group, although this is less common due to the stability of the trifluoromethyl group.

  • Substitution: Substitution reactions can occur at the piperidine ring, where different substituents can replace hydrogen atoms.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Amine oxides, nitro compounds, and other oxidized derivatives.

  • Reduction Products: Reduced trifluoromethyl compounds.

  • Substitution Products: Piperidine derivatives with different substituents.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It can be used as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological molecules. Medicine: Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the binding affinity of the compound to biological targets, while the aminomethyl group can interact with enzymes and receptors.

Comparison with Similar Compounds

  • tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate: This compound lacks the trifluoromethyl group, making it less reactive and less potent.

  • tert-Butyl 4-(aminomethyl)benzoate: This compound has a benzene ring instead of a piperidine ring, leading to different chemical properties and applications.

Uniqueness: The presence of the trifluoromethyl group in tert-Butyl 4-(aminomethyl)-4-[4-(trifluoromethyl)benzyl]piperidine-1-carboxylate makes it more reactive and potentially more useful in certain applications compared to similar compounds.

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27F3N2O2/c1-17(2,3)26-16(25)24-10-8-18(13-23,9-11-24)12-14-4-6-15(7-5-14)19(20,21)22/h4-7H,8-13,23H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWAHJWWMJPTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)C(F)(F)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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